9-Hexyl-9H-carbazole-3,6-diamine
CAS No.: 58145-68-9
Cat. No.: VC19574772
Molecular Formula: C18H23N3
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58145-68-9 |
|---|---|
| Molecular Formula | C18H23N3 |
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | 9-hexylcarbazole-3,6-diamine |
| Standard InChI | InChI=1S/C18H23N3/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10,19-20H2,1H3 |
| Standard InChI Key | VWWJIOHDAIHUAV-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N |
Introduction
Chemical Structure and Properties
The molecular structure of 9-Hexyl-9H-carbazole-3,6-diamine consists of a planar carbazole core substituted with a hexyl group and two amino groups (Figure 1). The hexyl chain enhances solubility in nonpolar solvents, while the amino groups introduce sites for chemical modification and electronic interactions . Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | 9-hexylcarbazole-3,6-diamine |
| CAS Number | 58145-68-9 |
| Solubility | Soluble in chloroform, toluene, THF |
| Stability | Stable under ambient conditions |
The compound’s electronic structure is dominated by the conjugated π-system of the carbazole ring, which facilitates charge transport in electronic devices. The amino groups act as electron donors, modulating its redox behavior and enabling participation in hydrogen bonding .
Synthesis Methods
Regioselective Synthesis via Ullmann Coupling and Tauber Cyclization
A patented method (WO2016163682A1) describes the efficient synthesis of 3,6-disubstituted carbazoles, including derivatives like 9-Hexyl-9H-carbazole-3,6-diamine . The process involves three steps:
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Acetylation/Oxidation: Aniline derivatives are acetylated or oxidized to introduce nitro or amide groups.
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Ullmann Coupling: The modified anilines undergo coupling to form biphenyl intermediates.
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Tauber Cyclization: Phosphoric acid promotes cyclization of diamino biphenyl compounds to yield carbazole derivatives .
This method achieves high regioselectivity and yields (>80%) by leveraging inexpensive starting materials like 2-bromo-4-methylaniline . The hexyl group is introduced via alkylation before or after cyclization, depending on the target compound.
Physicochemical Properties
Thermal and Solubility Characteristics
The hexyl substituent significantly improves solubility in organic solvents compared to unsubstituted carbazoles (Table 1) . Thermogravimetric analysis (TGA) reveals stability up to 250°C, making it suitable for high-temperature processing in device fabrication.
Spectroscopic Data
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UV-Vis: Absorption maxima at 290 nm and 340 nm, attributed to π-π* transitions of the carbazole ring.
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Fluorescence: Emission peaks at 410 nm (blue light), relevant for optoelectronic applications.
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The compound serves as a hole-transporting material (HTM) in OLEDs due to its high hole mobility () . Its amino groups facilitate energy level tuning, enabling compatibility with emissive layers like iridium complexes.
Photovoltaic Devices
In dye-sensitized solar cells (DSSCs), 9-Hexyl-9H-carbazole-3,6-diamine enhances electron injection efficiency by reducing recombination at the electrolyte interface. Devices incorporating this compound achieve power conversion efficiencies (PCE) of up to 8.2% .
Research Findings and Case Studies
Case Study: Charge Transport in Thin-Film Transistors
A 2024 study evaluated the compound’s performance in organic thin-film transistors (OTFTs). Devices exhibited a charge carrier mobility of and an on/off ratio of , outperforming analogous carbazole derivatives without amino substituents .
Stability Under Environmental Stress
Accelerated aging tests (85°C, 85% humidity) demonstrated <5% degradation in photoluminescence intensity over 500 hours, highlighting its robustness for outdoor applications.
Comparative Analysis with Related Carbazole Derivatives
The hexyl chain in 9-Hexyl-9H-carbazole-3,6-diamine balances solubility and stability, while the amino groups enable versatile functionalization .
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